1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
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Overview
Description
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound It features a benzothiazole core, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring
Preparation Methods
The synthesis of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can be achieved through various synthetic routes. One common method involves the condensation of 2-mercaptoaniline with acid chlorides, followed by cyclization to form the benzothiazole ring . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted at various positions using different nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include ethanol as a solvent and piperidine as a catalyst . Major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Industry: The compound is used in the development of dyes and as a component in nonlinear optics.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar compounds to 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide include:
1,3-Benzothiazole: A simpler structure with similar core features but lacking the additional pyridylmethyl and triazolopyrimidinyl groups.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization, it shares the benzothiazole core but has different functional groups.
Benzoxazoles: These compounds substitute an oxygen atom for the sulfur atom in the thiazole ring, resulting in different chemical properties.
The uniqueness of this compound lies in its complex structure, which imparts specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H19N7S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H19N7S2/c1-14-15(2)29(11-16-7-9-24-10-8-16)21-20(14)22-27-19(28-30(22)13-25-21)12-31-23-26-17-5-3-4-6-18(17)32-23/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
AGRJEXBYZDBBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)CC6=CC=NC=C6)C |
Origin of Product |
United States |
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